
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a pyridine moiety, and an acetamide group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the indole ring through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Formation of the Acetamide Group: The acetamide group is introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the acetamide group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) for electrophilic substitution; amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted indole or pyridine derivatives.
科学研究应用
Chemistry
In chemistry, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, suggesting possible applications in drug discovery and development.
Medicine
Preliminary studies indicate that this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand its therapeutic potential and mechanism of action.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
作用机制
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyridine moieties. These interactions may modulate biological pathways involved in inflammation, cell proliferation, and microbial growth.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the methyl group and pyridine moiety.
2-(2-methyl-1H-indol-3-yl)-N-phenylacetamide: Contains a phenyl group instead of the pyridine moiety.
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide: Lacks the methyl group on the indole ring.
Uniqueness
The presence of both the methyl group on the indole ring and the pyridine moiety in 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide distinguishes it from similar compounds. These structural features may contribute to its unique chemical reactivity and potential biological activities, making it a compound of interest for further research and development.
属性
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-15(13-6-2-3-7-14(13)20-11)16(21)17(22)19-10-12-5-4-8-18-9-12/h2-9,20H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYXZFVZKXUDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
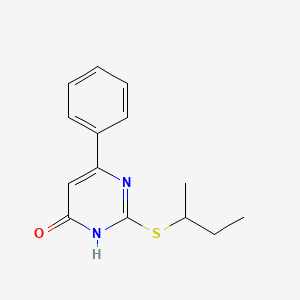
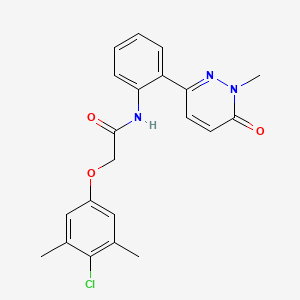
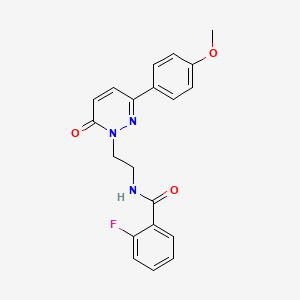
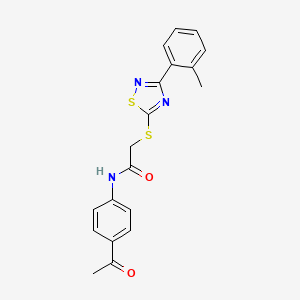
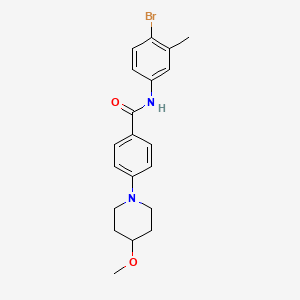

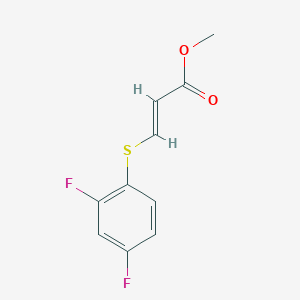
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B2608038.png)
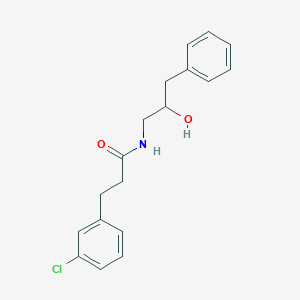
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/new.no-structure.jpg)
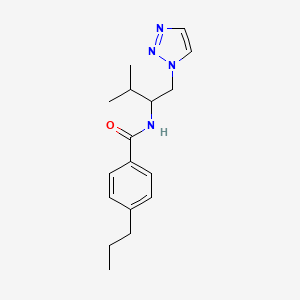
![4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide](/img/structure/B2608045.png)
![methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate](/img/structure/B2608046.png)
![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)
